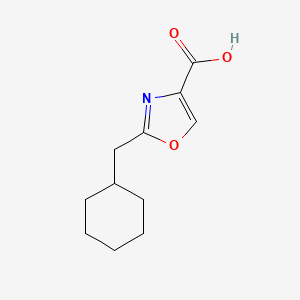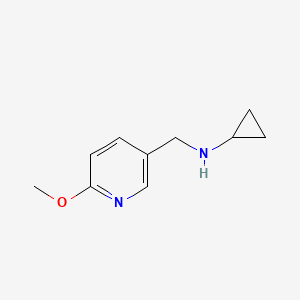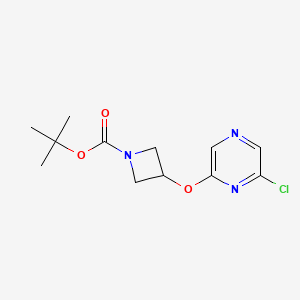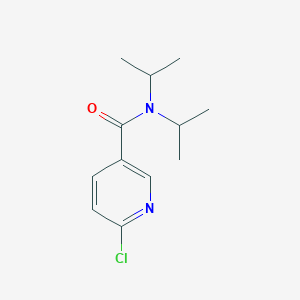![molecular formula C12H14F3NO B1399562 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine CAS No. 1121634-73-8](/img/structure/B1399562.png)
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine
Overview
Description
“3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a carbon atom attached to three fluorine atoms . The compound also contains a phenyl group (C6H5-) attached to the trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity . The pyrrolidine ring could contribute to the compound’s stereochemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The trifluoromethyl group is known to participate in various types of reactions . The pyrrolidine ring could also be involved in reactions, particularly if it’s part of a larger functional group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to influence properties like boiling point and acidity . The pyrrolidine ring could also influence properties like solubility .
Scientific Research Applications
Structural Analysis and Molecular Conformation
- Structural Properties : The pyrrolidine ring often exhibits specific angular relationships with adjacent phenyl rings, contributing to the formation of hydrogen-bonded chains and a three-dimensional structure in crystal formations, as observed in similar compounds (Fatima et al., 2013).
Synthesis and Chemical Reactions
- Synthesis Techniques : Pyrrolidine derivatives, including those with trifluoromethyl groups, can be synthesized through various methods, such as 1,3-dipolar cycloaddition reactions, which involve generating azomethine ylide in situ from related compounds (Markitanov et al., 2016).
- Reaction Kinetics : The degradation kinetics of pyrrolidine derivatives in aqueous solutions are influenced by pH and temperature, with specific reactions showing varying rates of hydrolysis (Muszalska & Wituła, 2005).
Potential Therapeutic Applications
- Anticancer Potential : Certain trifluoromethyl pyrrolidine analogues have shown promise in inhibiting human cancer cell migration and growth, as evidenced by their ability to induce cell cycle arrest and apoptosis (Olszewska et al., 2020).
- Antimicrobial Activity : Novel pyrrolidine derivatives have demonstrated antimicrobial activity, with some compounds showing effectiveness against a range of bacteria (Bogdanowicz et al., 2013).
Material Science and Electronic Applications
- Optical and Electrochemical Properties : Fulleropyrrolidines containing trifluoromethyl groups exhibit notable fluorescence and electrochemical properties, which may have applications in photovoltaic conversion materials (Li et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)8-17-11-5-6-16-7-11/h1-4,11,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZOFTDSIWIYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B1399491.png)



![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)


![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
